Vinyl pelargonate
Overview
Description
Vinyl pelargonate, also known as vinyl nonanoate, is an organic compound with the molecular formula C11H20O2. It is an ester derived from pelargonic acid (nonanoic acid) and vinyl alcohol. This compound is primarily used in the production of polymers and copolymers, which find applications in various industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl pelargonate can be synthesized through the esterification of pelargonic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or mercuric acetate to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of pelargonic acid with vinyl acetate in the presence of a catalyst. The reaction mixture is heated under reflux, and the excess vinyl acetate is removed by distillation. The crude product is then purified by distillation under reduced pressure to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Vinyl pelargonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Vinyl pelargonate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. These polymers are utilized in coatings, adhesives, and sealants.
Biology: Research into its biocompatibility and potential use in drug delivery systems is ongoing.
Medicine: Its derivatives are being explored for their antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and flexibility .
Mechanism of Action
The mechanism of action of vinyl pelargonate involves its ability to undergo polymerization reactions. The vinyl group in the compound is highly reactive and can form long polymer chains through free radical or ionic polymerization mechanisms. These polymers can interact with various molecular targets, depending on their functional groups and structure .
Comparison with Similar Compounds
Vinyl laurate: An ester of lauric acid and vinyl alcohol, used in similar applications as vinyl pelargonate.
Vinyl caproate: An ester of caproic acid and vinyl alcohol, used in the production of polymers.
Vinyl stearate: An ester of stearic acid and vinyl alcohol, used in the manufacture of coatings and lubricants.
Uniqueness: this compound is unique due to its specific chain length and hydrophobic properties, which make it suitable for applications requiring water resistance and flexibility. Its reactivity and ability to form stable polymers also distinguish it from other vinyl esters .
Properties
IUPAC Name |
ethenyl nonanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h4H,2-3,5-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJTZFZQVYJIHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211894 | |
Record name | Vinyl pelargonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-03-1 | |
Record name | Vinyl nonanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl pelargonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC11038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Vinyl pelargonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl nonan-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYL PELARGONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WM7885I83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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